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molecular formula C5F5N B1199360 Pentafluoropyridine CAS No. 700-16-3

Pentafluoropyridine

Cat. No. B1199360
M. Wt: 169.05 g/mol
InChI Key: XTGOWLIKIQLYRG-UHFFFAOYSA-N
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Patent
US06133284

Procedure details

To 100 ml of acetonitrile was added 24.5 g of pentafluoropyridine, and the mixture was stirred in an ice bath simultaneously with the dropwise addition of 30 g of t-butylamine. When the mixture warmed to room temperature, 150 ml of chloroform was added, and the mixture was washed twice with 800 ml of distilled water. The chloroform layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain 23 g of the title compound as a pale yellow oil.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(#N)C.[F:4][C:5]1[N:10]=[C:9]([F:11])[C:8]([F:12])=[C:7](F)[C:6]=1[F:14].[C:15]([NH2:19])([CH3:18])([CH3:17])[CH3:16]>C(Cl)(Cl)Cl>[C:15]([NH:19][C:7]1[C:8]([F:12])=[C:9]([F:11])[N:10]=[C:5]([F:4])[C:6]=1[F:14])([CH3:18])([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
24.5 g
Type
reactant
Smiles
FC1=C(C(=C(C(=N1)F)F)F)F
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C(C)(C)(C)N
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed twice with 800 ml of distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NC1=C(C(=NC(=C1F)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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